

solubility of cis-2-Butene-1,4-diol in organic solvents

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Compound of Interest

Compound Name: *cis-2-Butene-1,4-diol*

Cat. No.: B106632

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An In-depth Technical Guide on the Solubility of **cis-2-Butene-1,4-diol** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **cis-2-Butene-1,4-diol** in various organic solvents. Due to the specific nature of this compound, publicly available quantitative solubility data is limited. However, this guide consolidates the available qualitative and quantitative information and presents a detailed, adaptable experimental protocol for determining solubility.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. **cis-2-Butene-1,4-diol** (C₄H₈O₂) is a polar molecule due to the presence of two hydroxyl (-OH) groups, which can participate in hydrogen bonding. Its carbon-carbon double bond also contributes to its overall chemical properties. This structure dictates its solubility profile, favoring polar solvents and disfavoring nonpolar solvents.

Data Presentation: Solubility of cis-2-Butene-1,4-diol

The following table summarizes the available solubility data for **cis-2-butene-1,4-diol** in various organic solvents. It is important to note that much of the available data is qualitative.

Solvent	Chemical Formula	Type	Polarity	Solubility	Temperature (°C)	Notes
Water	H ₂ O	Protic	Very High	Very Soluble[1][2][3]	Not Specified	The two hydroxyl groups readily form hydrogen bonds with water.
Ethanol	C ₂ H ₅ OH	Protic	High	Very Soluble[1][3]	Not Specified	As a polar protic solvent, ethanol effectively dissolves the diol.
Acetone	C ₃ H ₆ O	Aprotic	High	Very Soluble[1][3]	Not Specified	The polar nature of acetone allows for good solvation of the diol.
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	Aprotic	High	100 mg/mL	Not Specified	Quantitative data is available for this common laboratory solvent.
Benzene	C ₆ H ₆	Aromatic	Low	Sparingly Soluble[1]	Not Specified	The nonpolar nature of benzene

						results in poor solubility.
Lower Aliphatic Hydrocarbons	e.g., Hexane	Nonpolar	Very Low	Almost Insoluble[4]	Not Specified	Significant polarity mismatch leads to very low solubility.
Aromatic Hydrocarbons	e.g., Toluene	Nonpolar	Low	Almost Insoluble[4]	Not Specified	Similar to other nonpolar solvents, solubility is expected to be low.

Experimental Protocol for Solubility Determination

While a specific, published experimental protocol for **cis-2-butene-1,4-diol** is not readily available, a generalized and robust protocol based on the widely accepted shake-flask method is detailed below. This method can be readily adapted by researchers to determine the quantitative solubility of **cis-2-butene-1,4-diol** in various organic solvents of interest.

Objective: To determine the equilibrium solubility of **cis-2-butene-1,4-diol** in a selected organic solvent at a specific temperature.

Materials:

- **cis-2-Butene-1,4-diol** (high purity)
- Selected organic solvent (analytical grade)
- Thermostatically controlled shaker or incubator
- Calibrated analytical balance

- Vials with airtight seals (e.g., screw-cap vials with PTFE septa)
- Centrifuge
- Syringes and syringe filters (chemically compatible with the solvent, e.g., PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or a calibrated UV-Vis spectrophotometer)

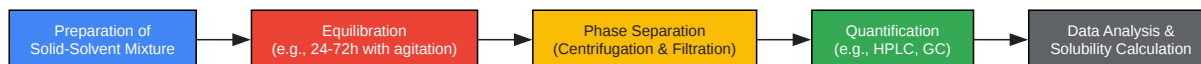
Methodology:

- Preparation of the Solid-Solvent Mixture:
 - Add an excess amount of **cis-2-butene-1,4-diol** to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.
 - Record the exact mass of the diol added.
 - Add a known volume or mass of the selected organic solvent to the vial.
 - Securely seal the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature.
 - Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration of the dissolved solute is constant.
- Phase Separation:
 - Once equilibrium is reached, remove the vials from the shaker.

- Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
- To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a controlled temperature.
- Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.
- Immediately filter the collected supernatant through a chemically inert syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining undissolved microparticles.
- Quantification:
 - Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
 - Prepare a series of standard solutions of **cis-2-butene-1,4-diol** of known concentrations in the same solvent.
 - Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC, GC).
 - Construct a calibration curve from the data obtained with the standard solutions.
 - Determine the concentration of **cis-2-butene-1,4-diol** in the diluted sample from the calibration curve.
- Calculation of Solubility:
 - Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.
 - Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.



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